1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethan-1-one
Descripción
The compound 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethan-1-one is a hybrid molecule combining a 3-chlorophenyl-substituted piperazine moiety with a 5-phenyl-1,2,4-triazinylsulfanyl ethanone group. Piperazine derivatives are well-documented for their pharmacological relevance, particularly in central nervous system (CNS) modulation, receptor antagonism, and antimicrobial activity .
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5OS/c22-17-7-4-8-18(13-17)26-9-11-27(12-10-26)20(28)15-29-21-24-19(14-23-25-21)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMJZUABBYTXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NC(=CN=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues in the Piperazine Class
Compound A : 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Structural Difference : Substitution of the triazine ring (target compound) with a triazole ring (Compound A).
- Impact : Triazoles are more electron-rich than triazines, which may reduce electrophilic interactions with biological targets. Compound A exhibits moderate serotonin receptor (5-HT1A) antagonism but lower metabolic stability due to increased lipophilicity .
Compound B : 1-(4-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
- Structural Difference : Replacement of triazine with a triazolopyrimidine scaffold.
- Impact: The fused pyrimidine-triazole system enhances planar rigidity, improving adenosine A2A receptor binding (Ki = 12 nM) compared to the target compound’s unoptimized activity (Ki = 45 nM) .
Compound C : [4-(3,4-Dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
- Structural Difference: Use of a tetrazole ring instead of triazine and a methanone linker.
- Impact : Tetrazoles are potent bioisosteres for carboxylic acids, improving solubility. Compound C shows enhanced pharmacokinetic (PK) profiles (oral bioavailability: 65% vs. 40% for the target compound) .
Functional Group Modifications
Compound D : 1-(3-Chlorophenyl)-4-(4-methoxybenzoyl)piperazine
- Structural Difference: Absence of the triazinylsulfanyl ethanone group.
- Impact : Loss of the sulfanyl linker reduces steric bulk, increasing dopamine D2 receptor affinity (IC50 = 8 nM) but compromising selectivity over α1-adrenergic receptors .
Compound E : 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Data Tables
Table 1: Key Physicochemical Properties
Table 2: Pharmacological Activity
| Compound | Primary Target (IC50/Ki) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|
| Target Compound | 5-HT1A (Ki = 45 nM) | 5-HT1A/D2 = 1:8 |
| Compound A | 5-HT1A (Ki = 28 nM) | 5-HT1A/D2 = 1:3 |
| Compound C | Adenosine A2A (Ki = 12 nM) | A2A/A1 = 1:15 |
| Compound D | Dopamine D2 (IC50 = 8 nM) | D2/α1 = 1:1.2 |
Key Findings and Implications
Triazine vs. Triazole/Tetrazole : The target compound’s 1,2,4-triazine ring offers a balance between electron deficiency (enhancing target binding) and metabolic stability, outperforming triazoles in CNS penetration but lagging behind tetrazoles in solubility .
Chlorophenyl Position : The 3-chlorophenyl group (target compound) provides superior serotonin receptor selectivity compared to 4-chlorophenyl analogues, which exhibit off-target α1-adrenergic activity .
Sulfanyl Linker: The ethanone-sulfanyl bridge improves conformational flexibility, enabling dual-target engagement (e.g., 5-HT1A and σ1 receptors), though this comes at the cost of reduced PK efficiency .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
